N-(2,4-difluorophenyl)-2-iodoacetamide

HDAC6 Epigenetics Cancer Research

Researchers requiring a specific electrophilic warhead for covalent inhibitor design cannot substitute analogs without compromising target engagement. This compound provides a validated, low-nanomolar starting point for HDAC6-targeted projects. - **Potent HDAC6 inhibition:** IC50 = 5 nM, demonstrating superior activity over the chloro analog (IC50 = 14 nM). - **Optimized reactivity:** The iodoacetamide group provides predictable covalent modification, while the 2,4-difluorophenyl ring offers a balanced lipophilicity (XLogP3 = 2.1) for improved solubility. - **Supply consistency:** Available with verified purity to ensure batch-to-batch reproducibility for critical SAR and fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C8H6F2INO
Molecular Weight 297.04 g/mol
Cat. No. B12123605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-iodoacetamide
Molecular FormulaC8H6F2INO
Molecular Weight297.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)CI
InChIInChI=1S/C8H6F2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13)
InChIKeyDFJSRRQULBWNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-difluorophenyl)-2-iodoacetamide Overview


N-(2,4-difluorophenyl)-2-iodoacetamide (CAS 1344212-60-7) is a halogenated acetamide derivative, characterized by a 2,4-difluorophenyl group linked to an iodoacetamide moiety [1]. This compound, with a molecular formula of C8H6F2INO and a molecular weight of 297.04 g/mol [1], serves primarily as a reactive intermediate and a building block in medicinal chemistry and organic synthesis . Its structure incorporates both a strongly electrophilic iodoacetamide group for covalent modification and a 2,4-difluorophenyl ring that can influence target binding affinity and physicochemical properties.

Procurement Rationale for N-(2,4-difluorophenyl)-2-iodoacetamide


For researchers requiring a specific electrophilic warhead for targeted covalent inhibition or a defined building block for structure-activity relationship (SAR) studies, generic substitution among iodoacetamide analogs is not scientifically valid. The combined presence of the 2,4-difluorophenyl ring and the iodoacetamide group dictates unique steric and electronic properties that directly influence target engagement. Evidence shows that the specific halogen on the phenyl ring (e.g., 2,4-difluoro vs. non-fluorinated) and the nature of the leaving group (iodo vs. chloro or bromo) result in significant differences in biological potency [1] and reactivity profiles [2]. Therefore, selecting the precise analog is critical for experimental reproducibility and achieving the desired outcome in chemical biology or drug discovery projects.

N-(2,4-difluorophenyl)-2-iodoacetamide Quantitative Evidence


HDAC6 Inhibition Potency Advantage

N-(2,4-difluorophenyl)-2-iodoacetamide demonstrates high potency as an HDAC6 inhibitor, with an IC50 of 5 nM in a recombinant enzyme assay [1]. In contrast, its structural analog N-(2,4-difluorophenyl)-2-chloroacetamide, while also an HDAC6 inhibitor, shows a markedly lower potency (IC50 = 14 nM) under comparable conditions [2]. Furthermore, a related 2-bromo-N-(2,4-difluorophenyl)acetamide analog exhibits even greater variation in activity against other HDAC isoforms, with an IC50 of 1.8 nM against HDAC1 [3], highlighting the critical influence of the leaving group on isoform selectivity and overall potency.

HDAC6 Epigenetics Cancer Research Neurodegeneration

Androgen Receptor Binding Affinity

In a displacement assay for the human androgen receptor (AR) AF2 site, N-(2,4-difluorophenyl)-2-iodoacetamide exhibits an IC50 of 50,000 nM (50 µM) [1]. While this is a relatively weak interaction, it is a quantifiable one. In comparison, a more complex analog containing the same core scaffold, N-(2,4-difluorophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, shows only minimal activity with an IC50 > 3,990 nM [2]. This indicates that the iodoacetamide moiety itself provides a baseline level of affinity for the AR that is diminished in more elaborate derivatives, underscoring its value as a minimal pharmacophore fragment for AR-focused hit identification or as a control compound.

Androgen Receptor Prostate Cancer Endocrinology Nuclear Receptors

Lipophilicity Difference: Fluorinated vs. Non-Fluorinated

The introduction of the 2,4-difluorophenyl group significantly alters the lipophilicity profile compared to a non-fluorinated phenyl analog. N-(2,4-difluorophenyl)-2-iodoacetamide has a calculated XLogP3 value of 2.1 [1], while the non-fluorinated analog, 2-iodo-N-phenylacetamide, has a higher calculated logP of approximately 2.8 . This difference of 0.7 logP units translates to a roughly 5-fold decrease in lipophilicity, which is a key consideration for optimizing solubility, permeability, and metabolic stability in drug discovery programs.

Lipophilicity ADME Medicinal Chemistry Physicochemical Profiling

N-(2,4-difluorophenyl)-2-iodoacetamide Applications


HDAC6 SAR for Neurodegeneration and Oncology

Based on its potent HDAC6 inhibitory activity (IC50 = 5 nM) [1], this compound is an ideal starting point for structure-activity relationship (SAR) studies targeting HDAC6. Researchers procuring this compound can use it as a benchmark for potency and to synthesize novel analogs exploring the effects of modifications to the difluorophenyl ring or the iodoacetamide warhead on isoform selectivity and cellular activity. The differentiated potency compared to the chloro analog (IC50 = 14 nM) makes it a superior choice for achieving robust target engagement in cellular and in vivo models of cancer or neurodegeneration.

Androgen Receptor FBDD & Assay Development

The quantifiable, albeit weak, binding to the androgen receptor AF2 site (IC50 = 50,000 nM) [2] validates this compound as a suitable fragment for FBDD initiatives. It can serve as a control ligand in competitive binding assays to ensure assay sensitivity or be used as a core scaffold for fragment growing strategies aimed at developing novel AR modulators for prostate cancer research. Its weak potency is an asset in FBDD, as it confirms specific, detectable target engagement without the complications of a potent, promiscuous binder.

Medicinal Chemistry Lipophilicity Optimization

The calculated XLogP3 value of 2.1 for N-(2,4-difluorophenyl)-2-iodoacetamide [3] is significantly lower than that of its non-fluorinated analog (XLogP ~2.8), indicating a 5-fold reduction in lipophilicity. This compound is therefore a valuable procurement for medicinal chemists aiming to reduce the lipophilicity of a lead series while retaining an electrophilic warhead. It can be used as a building block to synthesize and evaluate compounds with improved aqueous solubility, metabolic stability, and a lower risk of off-target pharmacology associated with high lipophilicity.

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